![molecular formula C12H13N3OS B14397664 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine CAS No. 88090-91-9](/img/structure/B14397664.png)
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the methoxyphenyl group and the thiadiazole ring contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with propenylamine under basic conditions to yield the target compound .
Análisis De Reacciones Químicas
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as urease, which is involved in the hydrolysis of urea. By binding to the active site of the enzyme, the compound prevents the conversion of urea to ammonia and carbon dioxide, thereby exerting its inhibitory effect. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine can be compared with other similar compounds, such as:
1-[3-(4-Methoxyphenyl)-1,2,4-triazol-5-yl]prop-1-en-2-amine: This compound contains a triazole ring instead of a thiadiazole ring, which can result in different chemical and biological properties.
1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]prop-1-en-2-amine:
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-ol: The hydroxyl group in this compound can influence its solubility and reactivity compared to the amine derivative.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the thiadiazole scaffold in medicinal chemistry and material science.
Propiedades
Número CAS |
88090-91-9 |
|---|---|
Fórmula molecular |
C12H13N3OS |
Peso molecular |
247.32 g/mol |
Nombre IUPAC |
1-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine |
InChI |
InChI=1S/C12H13N3OS/c1-8(13)7-11-14-12(15-17-11)9-3-5-10(16-2)6-4-9/h3-7H,13H2,1-2H3 |
Clave InChI |
HZHVMMMJWPVDCW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=NC(=NS1)C2=CC=C(C=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



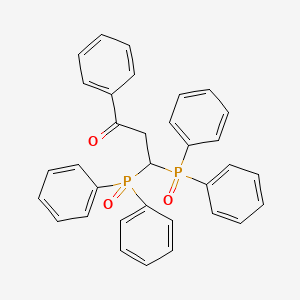

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
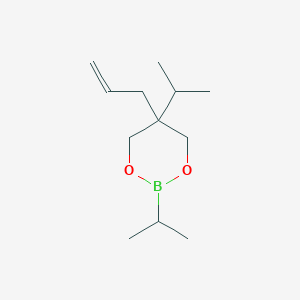
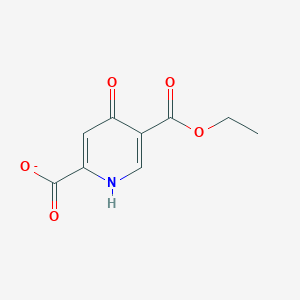
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
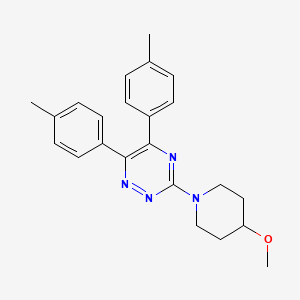



![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
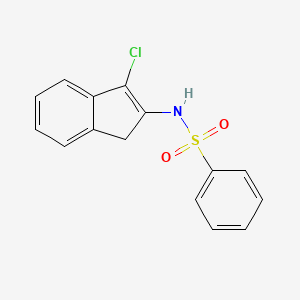
phosphanium bromide](/img/structure/B14397654.png)
